molecular formula C24H20Cl2N2O4S B2906621 N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893286-67-4

N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2906621
CAS No.: 893286-67-4
M. Wt: 503.39
InChI Key: CNFKOZVGSCAEFA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The sulfonyl and acetamide groups further modulate its activity, enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share structural similarities but differ in their specific functional groups, which can significantly impact their biological activities and applications. The unique combination of functional groups in N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide makes it particularly interesting for further research and development .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O4S/c1-32-22-10-9-18(26)12-20(22)27-24(29)14-28-13-23(19-7-2-3-8-21(19)28)33(30,31)15-16-5-4-6-17(25)11-16/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFKOZVGSCAEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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